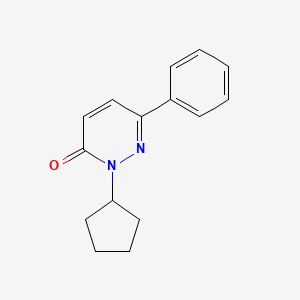

2-cyclopentyl-6-phenylpyridazin-3(2H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2-cyclopentyl-6-phenylpyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c18-15-11-10-14(12-6-2-1-3-7-12)16-17(15)13-8-4-5-9-13/h1-3,6-7,10-11,13H,4-5,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPZVIOSPXMTHAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C(=O)C=CC(=N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 Cyclopentyl 6 Phenylpyridazin 3 2h One and Its Analogues

Retrosynthetic Analysis and Strategic Disconnections for Pyridazin-3(2H)-one Scaffold Synthesis

Retrosynthetic analysis is a powerful tool for devising synthetic routes to target molecules by breaking them down into simpler, commercially available starting materials. For the pyridazin-3(2H)-one scaffold, the key strategic disconnections involve breaking the bonds of the heterocyclic ring.

The primary disconnection is the C-N and N-N bond of the dihydropyridazinone ring, which leads back to a γ-keto acid and hydrazine (B178648). This is a common and effective strategy for the formation of the six-membered ring. Another approach involves the disconnection of the C4-C5 and N1-N2 bonds, suggesting a [4+2] cycloaddition reaction, a powerful method for ring formation. researchgate.net

Further disconnection of the γ-keto acid precursor points to a Friedel-Crafts acylation reaction between an aromatic compound (like benzene (B151609) to form the phenyl group at C6) and succinic anhydride. This multi-step disconnection strategy provides a logical pathway for the synthesis of the core pyridazinone structure from simple and readily available starting materials.

Classical and Modern Synthetic Routes to 2-Cyclopentyl-6-phenylpyridazin-3(2H)-one

The synthesis of 2-cyclopentyl-6-phenylpyridazin-3(2H)-one is typically achieved through a multi-step process that involves the formation of the pyridazinone ring followed by substitutions at the nitrogen and carbon atoms.

Cyclization Reactions for Pyridazinone Ring Formation

The most common method for constructing the pyridazinone ring is the condensation reaction between a γ-keto acid and hydrazine hydrate. scispace.comnih.gov For the synthesis of the 6-phenylpyridazin-3(2H)-one precursor, 4-oxo-4-phenylbutanoic acid is reacted with hydrazine hydrate. This reaction proceeds via the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization to form the dihydropyridazinone ring. Subsequent oxidation or aromatization yields the 6-phenylpyridazin-3(2H)-one. nih.gov

| Starting Materials | Reagents | Product | Reference |

| 4-oxo-4-phenylbutanoic acid | Hydrazine hydrate | 6-phenyl-4,5-dihydropyridazin-3(2H)-one | nih.gov |

| Substituted acetophenone (B1666503), glyoxylic acid | Hydrazine hydrate | 6-substituted-pyridazin-3(2H)-one | researchgate.netnih.gov |

N-Substitution Reactions at Position 2 (Cyclopentyl Moiety)

Once the 6-phenylpyridazin-3(2H)-one scaffold is in place, the cyclopentyl group is introduced at the N2 position. This is typically achieved through an N-alkylation reaction. The pyridazinone nitrogen acts as a nucleophile and reacts with a cyclopentyl halide, such as cyclopentyl bromide, in the presence of a base. nih.gov The base, often potassium carbonate, deprotonates the nitrogen, increasing its nucleophilicity and facilitating the substitution reaction.

| Substrate | Reagent | Base | Product | Reference |

| 6-phenylpyridazin-3(2H)-one | Cyclopentyl bromide | K₂CO₃ | 2-cyclopentyl-6-phenylpyridazin-3(2H)-one | nih.gov |

Aromatic Substitution Reactions at Position 6 (Phenyl Moiety)

Modifications to the phenyl ring at the C6 position are crucial for creating analogues with diverse properties. These modifications are typically introduced using standard aromatic substitution reactions. Electrophilic aromatic substitution reactions, such as nitration or halogenation, can be performed on the 6-phenylpyridazin-3(2H)-one core, although the pyridazinone ring itself can influence the regioselectivity of these reactions. libretexts.org

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful modern methods for introducing new carbon-carbon bonds. acs.org This allows for the synthesis of a wide array of 6-aryl or 6-heteroaryl pyridazinone derivatives by coupling a halogenated 6-phenylpyridazinone with a suitable boronic acid.

Derivatization Strategies for Peripheral Modifications

Further derivatization of the 2-cyclopentyl-6-phenylpyridazin-3(2H)-one scaffold allows for the exploration of structure-activity relationships. These modifications can be made at various positions on the pyridazinone ring and the phenyl substituent.

Modifications at C4 and C5: The C4 and C5 positions of the pyridazinone ring can be functionalized. For example, condensation reactions with aromatic aldehydes can introduce substituted benzylidene groups at the C4 position. scispace.com Sequential nucleophilic aromatic substitution on polyfluorinated pyridazinones can be used to introduce various substituents at these positions. nih.gov

Modifications at the N2-substituent: The cyclopentyl moiety at the N2 position can be replaced with other alkyl or aryl groups. Additionally, functional groups can be introduced onto the cyclopentyl ring itself to create more complex analogues.

Modifications of the C6-phenyl group: As mentioned in section 2.2.3, the phenyl ring offers numerous possibilities for derivatization. Introducing electron-donating or electron-withdrawing groups can significantly alter the electronic properties of the molecule.

Introduction of other functional groups: Various functional groups can be introduced through reactions such as Mannich reactions, which involve the aminoalkylation of the pyridazinone ring. scielo.br For example, reacting 6-aryl-4,5-dihydro-(2H)-pyridazin-3-one with formaldehyde (B43269) and a secondary amine like imidazole (B134444) or 1,2,4-triazole (B32235) yields N-substituted derivatives. scielo.br

| Reaction Type | Reagents | Position of Modification | Resulting Functional Group | Reference |

| Aldol Condensation | Aromatic aldehydes | C4 | Substituted benzylidene | scispace.com |

| Nucleophilic Aromatic Substitution | Nitrogen nucleophiles | C4, C5 | Amino groups | nih.gov |

| Mannich Reaction | Formaldehyde, secondary amine | N2 | Aminomethyl group | scielo.br |

| Suzuki-Miyaura Coupling | Boronic acids, Pd catalyst | C6-phenyl | Aryl or heteroaryl groups | acs.org |

Green Chemistry Principles in Pyridazinone Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.in In the context of pyridazinone synthesis, several green approaches have been explored to make the process more environmentally friendly.

One key strategy is the use of greener solvents. Polyethylene glycol (PEG-400) has been successfully employed as a recyclable solvent for the synthesis of pyridazinone derivatives. researchgate.net Microwave-assisted synthesis is another green technique that can significantly reduce reaction times, increase yields, and often allows for solvent-free conditions. researchgate.net The use of one-pot reactions, as mentioned earlier, also aligns with green chemistry principles by reducing the number of synthetic steps, minimizing waste, and saving energy. nih.gov Furthermore, the development of catalytic methods for various transformations in pyridazinone synthesis can lead to more efficient and sustainable processes. rasayanjournal.co.in

| Green Chemistry Principle | Application in Pyridazinone Synthesis | Benefit | Reference |

| Use of Safer Solvents | Polyethylene glycol (PEG-400) as a reaction medium | Recyclable and less toxic solvent | researchgate.net |

| Energy Efficiency | Microwave-assisted synthesis | Reduced reaction times, higher yields | researchgate.net |

| Atom Economy | One-pot multi-step reactions | Fewer work-up and purification steps, less waste | nih.gov |

| Catalysis | Use of catalysts for transformations | Increased reaction efficiency, milder conditions | rasayanjournal.co.in |

Scalability and Efficiency Considerations for Synthetic Pathways

Key considerations for scaling up the synthesis of pyridazinone derivatives involve evaluating starting material accessibility, the number of synthetic steps, reaction yields, and the feasibility of purification methods on a larger scale. Classical and modern synthetic approaches each present distinct advantages and challenges in this context.

Route Selection and Process Optimization

The most common and industrially adaptable method for synthesizing the 6-substituted-pyridazin-3(2H)-one core involves the cyclocondensation of a γ-ketoacid with a hydrazine derivative. mdpi.com For 2-cyclopentyl-6-phenylpyridazin-3(2H)-one, this would typically involve the reaction of 4-oxo-4-phenylbutanoic acid with cyclopentylhydrazine (B1295993). The scalability of this route is generally favorable due to the commercial availability of many γ-ketoacids and hydrazines.

One-pot reactions, which combine multiple synthetic steps into a single operation without isolating intermediates, offer significant advantages in terms of efficiency and scalability. nih.govnih.govnih.gov For instance, a one-pot synthesis of 6-substituted 3(2H)-pyridazinones has been achieved by reacting acetophenones with glyoxylic acid and hydrazine hydrate, streamlining the process and reducing operational complexity. nih.govresearchgate.net Such cascade or domino reactions minimize solvent usage, energy consumption, and waste generation, making them highly attractive for industrial applications. scispace.comacgpubs.org

Microwave-assisted synthesis has also been explored for preparing pyridazinone derivatives, offering benefits such as significantly reduced reaction times. nih.gov While direct scale-up of microwave reactors can be challenging, the data obtained from these methods can inform the optimization of thermal conditions in conventional large-scale reactors.

Efficiency Metrics in Synthesis

To quantitatively assess the sustainability and efficiency of a synthetic pathway, several metrics are employed. Beyond the traditional chemical yield, metrics like Atom Economy (AE), Reaction Mass Efficiency (RME), and the Environmental Factor (E-factor) provide a more holistic view of a process's "greenness." researchgate.netekb.eg

Atom Economy (AE): This metric calculates the proportion of reactant atoms that are incorporated into the final desired product. ekb.eg Routes with high atom economy, such as addition and cycloaddition reactions, are inherently more efficient as they generate fewer byproducts.

Reaction Mass Efficiency (RME): RME provides a more practical measure by relating the mass of the final product to the total mass of reactants used, accounting for reaction yield and stoichiometry. ekb.egtamu.edu

E-Factor: This metric quantifies the amount of waste produced per kilogram of product. A lower E-factor signifies a more environmentally friendly process. africanjournalofbiomedicalresearch.com The pharmaceutical industry traditionally has high E-factors, making the implementation of waste-reducing strategies particularly crucial.

The table below illustrates how different synthetic strategies for pyridazinone analogues can be evaluated based on these considerations.

Practical Challenges in Scale-Up

When moving from a laboratory (gram-scale) to a pilot or production (kilogram-scale) setting, several practical challenges emerge:

Reagent and Solvent Selection: Reagents that are suitable for small-scale synthesis may be too expensive or hazardous for large-scale production. Similarly, solvents like chlorinated hydrocarbons are often replaced with more environmentally benign alternatives such as ethanol, acetone, or water where possible. The solubility of intermediates and the final product is a critical factor, as it directly impacts reaction kinetics, work-up procedures, and purification. mdpi.com

Thermal Safety: Many reactions, particularly cyclizations, can be highly exothermic. Effective heat management is crucial on a large scale to prevent thermal runaway and ensure consistent product quality. This requires careful reactor design and process control.

Work-up and Purification: Chromatographic purification, a common technique in research labs, is often impractical and costly for large quantities. The ideal industrial process yields a product that can be isolated and purified through simple, scalable methods like crystallization or precipitation. This necessitates careful control over reaction selectivity to minimize impurity formation.

Process Robustness: A scalable process must be robust, meaning it can tolerate minor variations in reaction parameters (e.g., temperature, concentration, reaction time) without significant impact on yield or purity.

Structural Characterization and Spectroscopic Analysis in Academic Research

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone of chemical analysis, allowing researchers to probe the molecular structure of compounds like 2-cyclopentyl-6-phenylpyridazin-3(2H)-one by observing the interaction of molecules with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR), allowing for the mapping of the molecule's atomic framework.

For 2-cyclopentyl-6-phenylpyridazin-3(2H)-one, ¹H NMR spectroscopy would be used to identify the distinct proton signals corresponding to the phenyl, cyclopentyl, and pyridazinone ring systems. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, aromatic protons on the phenyl group are expected to appear in the downfield region (typically δ 7.0-8.0 ppm), while the aliphatic protons of the cyclopentyl group would resonate in the upfield region (typically δ 1.5-2.5 ppm). The integration of these signals provides a ratio of the number of protons in each environment, and spin-spin coupling patterns reveal which protons are adjacent to one another, confirming the connectivity.

Table 1: Representative ¹H NMR Spectral Data

| Protons | Chemical Shift (δ) ppm |

|---|---|

| Phenyl | 7.95 - 7.97 (m, 2H) |

| Phenyl | 7.46 - 7.56 (m, 3H) |

| Pyridazinone | 7.04 (d, J=9.8 Hz, 1H) |

| Cyclopentyl | 5.71 (p, J=8.8 Hz, 1H) |

| Cyclopentyl | 2.16 - 2.29 (m, 2H) |

| Cyclopentyl | 1.94 - 2.06 (m, 2H) |

| Cyclopentyl | 1.76 - 1.88 (m, 2H) |

| Cyclopentyl | 1.58 - 1.71 (m, 2H) |

Note: Data is representative and may vary based on solvent and experimental conditions. m = multiplet, d = doublet, p = pentet.

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. units.it For 2-cyclopentyl-6-phenylpyridazin-3(2H)-one, its primary use is to confirm the molecular weight and, by extension, the molecular formula (C₁₅H₁₆N₂O). In high-resolution mass spectrometry (HRMS), the exact mass can be measured with high precision, allowing for unambiguous determination of the elemental composition.

The molecular ion peak (M⁺) or a protonated molecule peak ([M+H]⁺) would be expected at an m/z value corresponding to the compound's molecular weight (240.30 g/mol ). Furthermore, the molecule undergoes fragmentation within the mass spectrometer, breaking at its weakest bonds. libretexts.org The analysis of this fragmentation pattern provides valuable structural information, akin to a molecular fingerprint, that can help confirm the arrangement of the cyclopentyl, phenyl, and pyridazinone moieties. libretexts.org

Table 2: Molecular Weight and Formula

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₅H₁₆N₂O |

| Average Molecular Weight | 240.30 g/mol |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by a sample at different frequencies, which correspond to the vibrations of specific chemical bonds.

In the IR spectrum of 2-cyclopentyl-6-phenylpyridazin-3(2H)-one, a prominent absorption band would be expected for the carbonyl (C=O) group of the pyridazinone ring, typically appearing in the region of 1650-1670 cm⁻¹. Other characteristic peaks would include those for C-H stretching of the aromatic phenyl ring and aliphatic cyclopentyl group, and C=C and C=N stretching vibrations from the aromatic and heteroaromatic rings.

Table 3: Key IR Absorption Frequencies

| Functional Group | Characteristic Absorption (cm⁻¹) |

|---|---|

| Amide Carbonyl (C=O) | ~1664 |

| Aromatic C-H Stretch | >3000 |

| Aliphatic C-H Stretch | <3000 |

Chromatographic Purity Assessment of Research Samples

In any academic research involving a synthesized or isolated compound, establishing its purity is critical. High-Performance Liquid Chromatography (HPLC) is the most common technique for assessing the purity of non-volatile organic compounds. A sample of 2-cyclopentyl-6-phenylpyridazin-3(2H)-one would be dissolved in a suitable solvent and injected into the HPLC system. The compound would be separated from any impurities on a stationary phase (column), and its presence detected, typically by UV absorbance. A pure sample would ideally show a single, sharp peak in the resulting chromatogram. While HPLC is the standard method, specific experimental conditions such as the choice of column, mobile phase composition, and flow rate for this particular compound are not detailed in published research literature.

Investigation of Biological Activity and Molecular Targets of 2 Cyclopentyl 6 Phenylpyridazin 3 2h One Derivatives

In Vitro Pharmacological Profiling and Cellular Assays

The pyridazinone core is a versatile scaffold that has attracted significant attention in medicinal chemistry for the development of novel therapeutic agents. Derivatives of 2-cyclopentyl-6-phenylpyridazin-3(2H)-one have been investigated for their interactions with various biological targets, revealing a broad spectrum of enzymatic inhibitory activities. This section details the in vitro pharmacological profiling of these derivatives, focusing on their effects on several key enzyme systems.

Cyclic nucleotide phosphodiesterases (PDEs) are a family of enzymes that regulate intracellular levels of the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). mdpi.com Among these, PDE4 has been identified as a key target for anti-inflammatory therapies, particularly for respiratory diseases like asthma and Chronic Obstructive Pulmonary Disease (COPD). nih.gov

Pyridazine (B1198779) and pyridazinone derivatives have been extensively studied as inhibitors of various PDE isoforms, including PDE3, PDE4, and PDE5. mdpi.comnih.gov Structure-based design efforts have led to the modification of pyridazinone-based oral PDE4 inhibitors to develop highly potent inhaled inhibitors with enzymatic potencies in the picomolar range. nih.gov Research has shown that introducing a hydrophobic substituent at the N(2) position of the pyridazinone ring strongly promotes PDE4 inhibition. nih.gov Furthermore, a study on pyridazinone derivatives revealed that compounds featuring an indole (B1671886) residue at position 4 of the heterocyclic ring exhibited higher inhibitory activity towards PDE4B, suggesting that the increased planarity of these molecules enhances their interaction within the enzyme's active site. mdpi.com

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are key to the inflammatory pathway. While COX-1 is a constitutive enzyme involved in physiological functions, COX-2 is an inducible enzyme produced during inflammation, making it a prime target for anti-inflammatory drugs. rsc.orgnih.gov Pyridazine-based compounds have emerged as a promising scaffold for developing selective COX-2 inhibitors with the potential for reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.govnih.gov

Numerous studies have synthesized and evaluated pyridazinone derivatives for their COX-2 inhibitory activity, with many compounds demonstrating high potency and selectivity. For instance, a series of novel pyridazinone derivatives showed potent COX-2 inhibitory activity with IC50 values in the nanomolar range. Specific derivatives have exhibited COX-2 inhibition superior to the reference drug celecoxib. nih.govnih.gov For example, compound 9a from one study reported an IC50 value of 15.50 nM against COX-2. nih.gov Another study found that compound 3g was a highly potent COX-2 inhibitor with an IC50 of 43.84 nM and a selectivity index (SI) of 11.51, comparable to celecoxib. nih.gov These findings highlight the potential of the pyridazinone core in designing effective and selective anti-inflammatory agents.

Table 1: COX-2 Inhibition by Selected Pyridazinone Derivatives

| Compound | COX-2 IC50 (nM) | Reference |

|---|---|---|

| 3d | 67.23 | nih.gov |

| 3g | 43.84 | nih.gov |

| 6a | 53.01 | nih.gov |

| 9a | 15.50 | nih.gov |

| 9b | 17.50 | nih.gov |

| 12 | 17.10 | nih.gov |

| 16b | 16.90 | nih.gov |

| Celecoxib (Reference) | 17.79 | nih.gov |

Alkaline phosphatases (ALPs) are a group of enzymes that hydrolyze monophosphate esters and are involved in various physiological processes, including bone mineralization. nih.gov The inhibition of ALP is an area of interest for treating certain pathological conditions. While direct studies on 2-cyclopentyl-6-phenylpyridazin-3(2H)-one derivatives as ALP inhibitors are not extensively documented in the reviewed literature, research on other heterocyclic scaffolds suggests the potential for such activity. For example, derivatives of pyrazolo-oxothiazolidine, nih.govnih.gov-naphthyridine, and pyrido[2,1-b]quinazolines have been identified as potent ALP inhibitors. nih.gov Given the structural similarities among various nitrogen-containing heterocyclic compounds, the pyridazinone scaffold could be explored as a pharmacophore for developing novel ALP inhibitors.

Monoamine oxidases (MAO-A and MAO-B) and cholinesterases (acetylcholinesterase - AChE, and butyrylcholinesterase - BuChE) are critical enzyme targets in the treatment of neurodegenerative disorders like Parkinson's disease and Alzheimer's disease. The search for new, selective inhibitors for these enzymes is a major focus of drug development.

Pyridazinone derivatives have been successfully developed as potent inhibitors of both MAO and ChE. A study on pyridazinobenzylpiperidine derivatives identified compounds that act as selective, reversible, and competitive MAO-B inhibitors. For instance, compound S5 showed a Kᵢ value of 0.155 µM for MAO-B. In the context of Alzheimer's disease, various pyridazine and pyridazinone derivatives have been synthesized and evaluated for their ability to inhibit AChE and BuChE. One study reported novel pyridyl-pyridazine hybrids with significant inhibitory activity against both cholinesterases, with compound 2 showing an IC50 of 0.12 µM against AChE. These multi-target-directed ligands demonstrate the versatility of the pyridazine core in designing therapies for complex multifactorial diseases.

Table 2: MAO and Cholinesterase Inhibition by Pyridazine/one Derivatives

| Compound | Target Enzyme | Inhibition Value (µM) | Metric | Reference |

|---|---|---|---|---|

| S5 | MAO-B | 0.155 | Kᵢ | |

| S16 | MAO-B | 0.721 | Kᵢ | |

| DPH9 | MAO-A | 5.7 | IC50 | |

| DPH14 | MAO-B | 3.95 | IC50 | |

| 2 | AChE | 0.12 | IC50 | |

| 5 | AChE | 0.28 | IC50 | |

| 8 | BuChE | 0.64 | IC50 | |

| 9 | BuChE | 1.84 | IC50 |

The therapeutic potential of pyridazinone derivatives extends beyond the aforementioned targets. Research has identified pyridazine-based compounds that inhibit other important enzyme systems, such as carbonic anhydrases (CAs) and 5-lipoxygenase (5-LOX).

A series of pyridazine-based sulphonamide derivatives were evaluated for their inhibitory activity against human CA (hCA) isoforms. These compounds were potent inhibitors of the cancer-related isoforms hCA IX and hCA XII, with inhibition constants (Kᵢ) in the low nanomolar range. The most active derivatives, 5c and 7f, showed Kᵢ values of 4.9 nM and 8.7 nM against hCA IX and hCA XII, respectively. The same series of compounds also displayed potent to moderate activity against the 5-LOX enzyme, with IC50 values ranging from 2 to 7 µM. Notably, compounds 7a and 7b emerged as promising dual COX-2 and 5-LOX inhibitors.

Table 3: Inhibition of Carbonic Anhydrase and 5-LOX by Pyridazine Sulphonamide Derivatives

| Compound | Target Enzyme | Inhibition Value (nM) | Metric |

|---|---|---|---|

| 3 | hCA I | 23.5 | Kᵢ |

| 7a | hCA I | 48.3 | Kᵢ |

| 5c | hCA IX | 4.9 | Kᵢ |

| 7f | hCA IX | 7.9 | Kᵢ |

| 3 | hCA XII | 5.3 | Kᵢ |

| 7f | hCA XII | 8.7 | Kᵢ |

| 3 | 5-LOX | 2000 | IC50 |

| 7a | 5-LOX | 3000 | IC50 |

| 7b | 5-LOX | 2500 | IC50 |

Data sourced from

Receptor Modulation and Binding Affinity Studies

The interaction of 2-cyclopentyl-6-phenylpyridazin-3(2H)-one derivatives with various receptors is a key area of investigation to understand their mechanisms of action, particularly for central nervous system (CNS) and cardiovascular effects.

Sigma (σ) receptors, particularly the σ1 subtype, are intracellular chaperone proteins located at the endoplasmic reticulum-mitochondrion interface. They play a crucial role in modulating intracellular calcium signaling and are implicated in various neurological and psychiatric disorders. While the pyridazinone scaffold is explored for various CNS activities, specific binding affinity studies detailing the direct interaction of 2-cyclopentyl-6-phenylpyridazin-3(2H)-one derivatives with sigma receptors are not extensively documented in the available scientific literature. Further research is required to elucidate any potential interactions and their therapeutic implications.

Adenosine receptors, particularly the A1 subtype, are G-protein coupled receptors that play a significant role in the cardiovascular and central nervous systems. A study focusing on a novel series of 3-(2-cyclohexenyl-3-oxo-2,3-dihydropyridazin-6-yl)-2-phenylpyrazolo[1,5-a]pyridines, which are structurally related to the 6-phenylpyridazin-3(2H)-one core, identified them as potent adenosine A1 receptor antagonists. nih.gov The research highlighted that modifications to the cyclohexenyl moiety, such as the introduction of alcohol, nitrile, and amide groups, resulted in compounds with higher potency and selectivity for the A1 receptor over the A2A subtype. nih.gov For instance, certain amide derivatives were found to be more potent A1 antagonists than the parent compound, FR166124. nih.gov One such derivative, 8r , not only showed high potency but also possessed considerable water solubility. nih.gov These findings suggest that the 6-phenylpyridazin-3(2H)-one scaffold is a promising template for developing A1 receptor antagonists.

| Compound | A1 Receptor Binding (IC50, nM) | A2A/A1 Selectivity |

| FR166124 (3a) | 1.8 | 1200 |

| Alcohol derivative (7c) | 0.96 | >2600 |

| Nitrile derivative (7e) | 0.94 | >2600 |

| Amide derivative (8r) | 1.1 | >2200 |

Data sourced from Bioorganic & Medicinal Chemistry. nih.gov

Metabotropic glutamate (B1630785) receptors (mGluRs) are class C G-protein coupled receptors that exist as obligate dimers. The mGlu2/4 heterodimer has emerged as a particularly interesting therapeutic target due to its unique pharmacological profile, which differs significantly from its corresponding homodimers (mGlu2/2 and mGlu4/4). nih.govelifesciences.org Studies have shown that for full activation, the mGlu2/4 heterodimer requires agonist binding to both subunits. elifesciences.orgnih.gov The use of a selective agonist for only one of the subunits results in only partial receptor activation. elifesciences.orgnih.gov

Furthermore, the allosteric modulation of the mGlu2/4 heterodimer is complex. Positive allosteric modulators (PAMs) that are effective at mGlu4 homodimers have been found to be inactive at the mGlu2/4 heterodimer. nih.govnih.gov This distinct pharmacology provides a potential avenue for developing highly specific therapeutic agents. While the mGlu2/4 heterodimer is a validated target for CNS disorders, current literature does not specifically report on the modulatory activity of 2-cyclopentyl-6-phenylpyridazin-3(2H)-one derivatives at this receptor complex.

Antimicrobial Activity Investigations (Antibacterial, Antifungal, Antimycobacterial)

Derivatives of 6-phenylpyridazin-3(2H)-one have been synthesized and evaluated for a range of antimicrobial activities.

Antibacterial and Antifungal Activity: Several studies have confirmed the antibacterial and antifungal potential of this class of compounds. biomedpharmajournal.orgnih.gov For instance, certain 5-chloro-6-phenylpyridazin-3(2H)-one derivatives demonstrated notable antifungal activity against various plant pathogens. In preliminary tests at a concentration of 50 µg/mL, compounds showed varying degrees of inhibition against G. zeae, F. oxysporum, and C. mandshurica. researchgate.netnih.govnih.gov Another study reported that among a series of synthesized 3(2H)-pyridazinone derivatives, one compound exhibited significant antibacterial activity against Bacillus subtilis with a Minimum Inhibitory Concentration (MIC) value of 15.62 μg/mL. researchgate.net Novel pyridazine derivatives have also shown activity against both Gram-positive (Staphylococcus aureus, Streptococcus faecalis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. nih.gov

Antimycobacterial Activity: The emergence of drug-resistant Mycobacterium tuberculosis strains necessitates the discovery of new therapeutic agents. sciepub.com Research into 6-aryl pyridazin-3(2H)-one derivatives has identified compounds with promising antimycobacterial properties. In one study, derivatives were tested against M. tuberculosis H37Rv, with two compounds showing a MIC of 12.5 μg/mL, and others showing a MIC of 25 μg/mL. sciepub.com Another investigation identified a 5-(4-hydroxy-3-methoxybenzyl)-3-phenyl-1,6-dihydro-6-pyridazinone derivative as having good antitubercular activity with a MIC of 12.5 µg/mL. sjofsciences.com

| Compound Class/Derivative | Organism | Activity (MIC) |

| 3(2H)-Pyridazinone derivative 14c | Bacillus subtilis | 15.62 µg/mL |

| 6-Aryl-4,5-dihydropyridazin-3(2H)-one 2e | Mycobacterium tuberculosis H37Rv | 12.5 µg/mL |

| 6-Aryl-4,5-dihydropyridazin-3(2H)-one 2f | Mycobacterium tuberculosis H37Rv | 12.5 µg/mL |

| 5-(4-hydroxy-3-methoxybenzyl)-3-phenyl-1,6-dihydro-6-pyridazinone 23 | Mycobacterium tuberculosis H37Rv | 12.5 µg/mL |

| 5-(2-chlorobenzyl)-3-phenyl-1,6-dihydro-6-pyridazinone 18 | Mycobacterium tuberculosis H37Rv | 25 µg/mL |

Data compiled from multiple sources. researchgate.netsciepub.comsjofsciences.com

Antiproliferative and Anticancer Studies in Cellular Models

The pyridazinone scaffold is a key structural component in a variety of compounds investigated for their anticancer properties. researchgate.net A study of sixteen newly synthesized 6-aryl-2-(p-(methanesulfonyl)phenyl)-4,5-dihydropyridazi-3(2H)-ones revealed significant antiproliferative activity against a panel of 60 human cancer cell lines. One compound, 2f , demonstrated remarkable activity with a GI50 (concentration for 50% growth inhibition) of less than 1 μM across 36 different human tumor cell lines. Another derivative, 2g , also showed promising activity against 20 cell lines with a GI50 below 1 μM. These results underscore the potential of this chemical class in the development of novel anticancer agents.

| Compound | Activity | Details |

| 2f (a 6-aryl-2-(p-(methanesulfonyl)phenyl)-4,5-dihydropyridazi-3(2H)-one) | Potent Antiproliferative | GI50 < 1 µM on 36 human tumor cell lines |

| 2g (a 6-aryl-2-(p-(methanesulfonyl)phenyl)-4,5-dihydropyridazi-3(2H)-one) | Promising Antiproliferative | GI50 < 1 µM on 20 human tumor cell lines |

Data sourced from the European Journal of Medicinal Chemistry.

Other Biological Activities (e.g., Antiplatelet, Anticonvulsant, Vasodilator)

Beyond receptor modulation and antimicrobial effects, 6-phenylpyridazin-3(2H)-one derivatives exhibit a range of other important biological activities. sarpublication.com

Antiplatelet Activity: Several series of 6-phenyl-3(2H)-pyridazinone derivatives have been synthesized and evaluated as antiplatelet agents. researchgate.netnih.govnih.gov Research has shown that substitutions at various positions on the pyridazinone ring can significantly influence activity. A convenient synthesis method has been developed to prepare 5-substituted-6-phenyl-3(2H)-pyridazinones, with compounds containing a 3-phenyl-3-oxo-propenyl fragment or a phenylthio group at position 5 showing the most potent antiplatelet aggregation activity. nih.gov

Anticonvulsant Activity: Certain 6-aryl-4,5-dihydropyridazin-3(2H)-one compounds have been evaluated for their in-vivo anticonvulsant effects. sciepub.com In studies using maximal electroshock (MES) and isoniazid (B1672263) (INH) induced seizure models, these compounds showed significant anticonvulsant activity without inducing neurotoxicity at the tested doses. sciepub.com

Vasodilator Activity: Hypertension is a major global health issue, and vasodilators are a key class of antihypertensive drugs. nih.govresearchgate.net Different 6-phenyl-3-pyridazinone based derivatives have been synthesized and screened for their vasorelaxant activity. nih.govresearchgate.net A study comparing a series of these compounds to the standard drug hydralazine (B1673433) found several derivatives with potent activity. The most active compounds exhibited EC50 values ranging from 0.339 to 1.225 μM, significantly more potent than hydralazine (EC50 = 18.210 μM). nih.govresearchgate.net Another study on 6-(4-substitutedphenyl)-3-pyridazinones also revealed potent vasorelaxant activity, with the most active compounds having EC50 values as low as 0.02916 µM. nih.gov This suggests that the 6-phenylpyridazin-3(2H)-one scaffold is a valuable starting point for designing new and effective vasodilators. nih.govresearchgate.net

| Compound/Derivative | Activity Type | Potency (EC50) | Reference Drug | Reference EC50 |

| Acid 5 | Vasodilator | 0.339 µM | Hydralazine | 18.210 µM |

| Ester analog 4 | Vasodilator | 1.225 µM | Hydralazine | 18.210 µM |

| 4-methoxyphenylhydrazide 10c | Vasodilator | 1.204 µM | Hydralazine | 18.210 µM |

| Nitro-substituted derivative 2j | Vasodilator | 0.02916 µM | Hydralazine | 18.210 µM |

| Hydroxyl-substituted derivative 2h | Vasodilator | 0.07154 µM | Hydralazine | 18.210 µM |

| Bromo-substituted derivative 2e | Vasodilator | 0.1162 µM | Hydralazine | 18.210 µM |

Data compiled from Future Medicinal Chemistry and Scientific Reports. nih.govresearchgate.netnih.gov

Identification and Validation of Molecular Targets

The therapeutic potential of pyridazinone derivatives stems from their ability to interact with a diverse array of biological targets. eurekalert.orgscispace.com Extensive research, including high-throughput screening, chemical proteomics, and molecular modeling, has identified and validated several specific molecular targets for this class of compounds.

One of the most well-documented targets for pyridazinone derivatives is the cyclooxygenase (COX) enzyme , particularly the inducible isoform, COX-2. scholarsresearchlibrary.comnih.gov The selective inhibition of COX-2 is a key mechanism for anti-inflammatory and analgesic effects. nih.gov Several 2,6-disubstituted-3(2H)-pyridazinone derivatives have been identified as potent and selective COX-2 inhibitors. scholarsresearchlibrary.comnih.gov

In the field of oncology, the c-Met kinase has been validated as a target for certain pyridazinone compounds. researchgate.net A high-throughput screening campaign led to the identification of a pyridazinone series with potent c-Met inhibitory activity, which was subsequently optimized to yield candidates with in vivo anti-tumor efficacy. researchgate.net

Another significant target is the Cannabinoid Receptor 2 (CB2R) , which has emerged as a promising therapeutic target for various diseases. nih.gov Structural modifications of the pyridazinone core have led to the development of potent and selective CB2R ligands, specifically inverse agonists, which have high binding affinity in the nanomolar range. nih.gov

Further studies have identified additional targets, highlighting the scaffold's versatility. These include:

Aldose Reductase 2 (ALR2) : Pyridazinone derivatives have been studied as potential ALR2 inhibitors for the treatment of diabetic complications, with some showing potent inhibition with IC50 values in the nanomolar range. mdpi.com

Monoamine Oxidase B (MAO-B) : A novel class of pyridazinone derivatives has been developed that demonstrates selective inhibition of MAO-B. mdpi.com

Phosphodiesterases (PDEs) : Certain pyridazinone compounds, such as pimobendan, are known inhibitors of phosphodiesterase III (PDE III), which is relevant to their use as cardiotonic agents. researchgate.net

Pyruvate Kinase M2 (PKM2) : Activators of PKM2 based on a substituted thieno[3,2-b]pyrrole[3,2-d]pyridazinone scaffold have been discovered through high-throughput screening. mdpi.com

The table below summarizes the binding affinity and inhibitory activity of selected pyridazinone derivatives against their molecular targets.

| Compound/Derivative Class | Molecular Target | Activity Measurement | Value |

| 6-benzyl-2-methylpyridazin-3(2H)-one (4a) | COX-2 | Selectivity Index | 96 |

| 6-benzoyl-2-propylpyridazin-3(2H)-one (8b) | COX-2 | Selectivity Index | 99 |

| 6-(hydroxy(phenyl)methyl)-2-methylpyridazin-3(2H)-one (9a) | COX-2 | Selectivity Index | 98 |

| Zopolrestat | ALR2 | IC50 | 2.1 nM |

| Ponalrestat | ALR2 | IC50 | 20 nM |

| Derivative 22¹ | CB2R | Ki | 1.6 nM |

| Derivative 2² | CB2R | Ki | 2.1 nM |

| Tepotinib (MSC2156119) | c-Met Kinase | - | Potent Inhibition |

¹ 6-(4-chloro-3-methylphenyl)-cis-N-(4-methylcyclohexyl)-3-oxo-2-pentyl-2,3-dihydropyridazine-4-carboxamide. nih.gov ² 6-(3,4-dichlorophenyl)-2-(4-fluorobenzyl)-cis-N-(4-methylcyclohexyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide. nih.gov Data sourced from multiple studies. nih.govnih.govmdpi.com

Mechanism of Action Elucidation at the Molecular and Cellular Level

Elucidating the mechanism of action at the molecular level reveals how pyridazinone derivatives interact with their validated targets to produce a cellular response.

Inhibition of Cyclooxygenase (COX): The anti-inflammatory and analgesic properties of many pyridazinone derivatives are attributed to their inhibition of the COX enzymes. nih.gov These compounds act as non-steroidal anti-inflammatory drugs (NSAIDs) by blocking the cyclooxygenase active site, thereby preventing the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. sarpublication.comnih.gov Derivatives such as 6-benzyl-2-methylpyridazin-3(2H)-one have shown high selectivity for inhibiting COX-2 over COX-1, which is a desirable characteristic for reducing the gastrointestinal side effects commonly associated with non-selective NSAIDs. scispace.comnih.gov

Modulation of c-Met Kinase Activity: For pyridazinone derivatives targeting c-Met kinase, the mechanism involves direct interaction with the enzyme's ATP-binding pocket. researchgate.net Co-crystal structures have revealed a U-shaped binding mode where specific atoms on the pyridazinone scaffold form critical interactions with amino acid residues in the kinase domain. researchgate.net For example, a nitrogen atom of a pyrimidine (B1678525) substituent can form a hydrogen bond with Met1160 in the hinge region, while the pyridazinone moiety itself engages in a π-stacking interaction with Tyr1230 in the activation loop. researchgate.net Additionally, the carbonyl group can form a hydrogen bond with Asp1222. researchgate.net These interactions stabilize the inhibitor-kinase complex, blocking the downstream signaling pathways that promote tumor cell proliferation, survival, and metastasis. researchgate.net

Inverse Agonism at Cannabinoid Receptor 2 (CB2R): The mechanism for pyridazinone-based CB2R ligands has been identified as inverse agonism. nih.gov Unlike neutral antagonists that simply block receptor activation, inverse agonists bind to the receptor and stabilize it in an inactive conformation, reducing its basal level of signaling activity. Molecular modeling studies have provided insight into this mechanism, suggesting that these compounds block the movement of a key "toggle-switch" residue, W6.48. nih.gov This action prevents the conformational changes required for receptor activation, thus inhibiting downstream cellular responses mediated by CB2R. nih.gov

Inhibition of Aldose Reductase (ALR2): Pyridazinone-based ALR2 inhibitors function by blocking the polyol pathway of glucose metabolism. mdpi.com In hyperglycemic conditions, ALR2 converts excess glucose to sorbitol, the accumulation of which leads to osmotic stress and the development of long-term diabetic complications. By inhibiting ALR2, these compounds prevent sorbitol accumulation without affecting plasma glucose levels, offering a targeted approach to managing such complications. mdpi.com

Structure Activity Relationship Sar Studies and Molecular Design Principles for 2 Cyclopentyl 6 Phenylpyridazin 3 2h One Analogues

Systematic Exploration of Substituent Effects

The biological activity of 2-cyclopentyl-6-phenylpyridazin-3(2H)-one analogues is highly dependent on the nature and position of substituents on its three main components: the cyclopentyl moiety, the phenyl ring, and the pyridazinone core. eurekalert.orgnih.gov Researchers have systematically modified these regions to probe the chemical space and establish clear structure-activity relationships.

Modifications at the Cyclopentyl Moiety

The N2-position of the pyridazinone ring, occupied by the cyclopentyl group in the parent compound, is a critical determinant of activity. Modifications at this site primarily influence the compound's steric and lipophilic properties, which in turn affect its binding affinity to target proteins. Studies on related 2-alkyl-6-substituted pyridazin-3(2H)-ones have shown that varying the alkyl substituent can significantly impact biological outcomes, such as cyclooxygenase (COX) inhibition.

For instance, replacing the cyclopentyl group with smaller alkyl chains like methyl or propyl has been explored. In one study, 2-methyl and 2-propyl derivatives demonstrated potent anti-inflammatory and analgesic activities, with the specific activity depending on the substitutions at other parts of the molecule. nih.gov The general trend suggests that the size and conformation of the N2-substituent must be optimized to fit within the specific topological constraints of the target's binding pocket.

Modifications at the Phenyl Moiety

The 6-phenyl group is a major site for modification to enhance potency and selectivity. The introduction of various substituents onto this aromatic ring can alter the electronic properties and introduce new hydrogen bonding or hydrophobic interactions.

Research into 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives as cardiotonic agents found that the nature and position of substituents on the phenyl ring were crucial for activity. nih.gov Similarly, in the development of vasorelaxant agents, substituting the 6-phenyl ring with electron-withdrawing groups, such as nitro groups, resulted in compounds with superior activity. nih.gov The position of the substituent is also critical; for example, para-substitution is often favored in many scaffolds. These findings underscore the importance of the phenyl ring in orienting the molecule within the active site and forming key interactions.

Below is a data table summarizing the effects of phenyl ring modifications on a pyridazinone scaffold from a study on vasorelaxant activity.

| Compound | Phenyl Ring Substituent (Position 4) | Vasodilatory Activity (EC50) |

| 4e | 4-NO₂ | High |

| 4f | 3-NO₂ | High |

| 4g | 2-NO₂ | High |

| 4h | 3,5-(NO₂)₂ | High |

| Reference | Unsubstituted | Moderate |

This table is illustrative of the principle that substituting the phenyl ring can significantly impact biological activity, with nitro-substituted compounds showing enhanced performance in this specific study. nih.gov

Derivatization of the Pyridazinone Core

The pyridazinone core itself can be modified to fine-tune activity. The introduction of substituents at the 4 and 5 positions of the ring has been investigated to alter the molecule's shape and electronic distribution. sarpublication.com For example, a study on pyridazinone analogues as glucan synthase inhibitors described the effects of changes to the core structure in detail, leading to the development of potent antifungal agents. nih.gov Furthermore, creating rigid, tricyclic structures by fusing other rings to the pyridazinone core has been explored as a strategy to lock the molecule into a bioactive conformation, potentially increasing affinity and reducing off-target effects. nih.gov

Rational Design Strategies for Enhanced Biological Performance

Rational design, often guided by computational methods and a known target structure, has been instrumental in the development of advanced pyridazinone analogues. acs.org This approach moves beyond simple trial-and-error substitutions to a more knowledge-based process.

One common strategy is structure-based drug design, where researchers use the three-dimensional structure of a target enzyme, such as COX-2, to design molecules that fit precisely into the active site. researchgate.net This involves identifying key amino acid residues and designing pyridazinone derivatives with functional groups that can form specific hydrogen bonds or hydrophobic interactions with them. For instance, a phenyl group might be positioned to interact with a hydrophobic pocket, while other parts of the molecule are designed to engage with polar residues. researchgate.net

Another powerful technique is bioisosteric replacement, where a functional group in a lead compound is replaced with another group that has similar physical or chemical properties. nih.govnih.gov This is often done to improve pharmacokinetic properties, reduce toxicity, or enhance target binding. For example, a pyridine (B92270) ring might be replaced with a pyridazine (B1198779) ring to create novel hydrogen bonding opportunities and alter the molecule's metabolic profile. nih.gov

Lead Optimization Methodologies in Pyridazinone Research

Lead optimization is the iterative process of refining a promising lead compound to produce a preclinical candidate with an optimal balance of potency, selectivity, and pharmacokinetic properties. nih.govdanaher.com This phase is critical for transforming a biologically active molecule into a viable drug candidate.

Key activities in lead optimization include improving metabolic stability, increasing solubility, reducing off-target activity, and ensuring good oral bioavailability. danaher.comdrugtargetreview.com For pyridazinone derivatives, this could involve modifying a metabolically liable site, such as adding a fluorine atom to block oxidative metabolism, or introducing a polar functional group to improve solubility. researchgate.net The goal is to enhance the drug-like properties of the compound without sacrificing its desired biological activity. nih.govresearchgate.net

Hit-to-Lead Transitions

The journey from a "hit" to a "lead" is a foundational step in drug discovery. wikipedia.org A hit is typically a compound identified from a high-throughput screen that shows activity against a target but may have undesirable properties, such as low potency or poor selectivity. drugtargetreview.comcolumbia.edu The hit-to-lead (H2L) process involves initial chemical modifications to address these deficiencies and establish a preliminary SAR. wikipedia.orgnih.gov

For a pyridazinone-based hit, the H2L phase would involve synthesizing a small library of analogues to explore the initial SAR. columbia.edu For example, if the initial hit was 2-cyclopentyl-6-phenylpyridazin-3(2H)-one, chemists would quickly synthesize analogues with different N2-alkyl groups and simple substitutions on the 6-phenyl ring. nih.gov This initial exploration helps confirm the validity of the scaffold, identifies key areas for modification, and transforms the weakly active hit into a more potent and synthetically tractable lead compound, paving the way for a full-scale lead optimization program. drugtargetreview.comwikipedia.org

Structural Simplification and Complexity Considerations

Structural simplification is a key strategy in lead optimization aimed at improving a compound's properties by removing unnecessary structural complexity. nih.gov This approach can lead to enhanced synthetic accessibility, better pharmacokinetic profiles, and reduced side effects. nih.gov For complex lead compounds, truncating non-essential groups can be a powerful method to avoid "molecular obesity," a trend often associated with poor drug-likeness and high attrition rates in drug discovery. nih.gov

In the context of 2-cyclopentyl-6-phenylpyridazin-3(2H)-one analogues, structural simplification could involve several modifications. For instance, if the cyclopentyl group at the N2 position is not essential for potent activity, it could be replaced with smaller alkyl groups. nih.gov This could improve metabolic stability, as was seen in the optimization of B-RAF V600E inhibitors where replacing a larger group with a smaller one led to better pharmacokinetic properties. nih.gov

Ligand Efficiency Metrics in Molecular Design

Ligand efficiency (LE) metrics are valuable tools in the drug design process, helping to assess the quality of a compound by normalizing its potency for its size. rgdscience.comnih.gov LE is typically defined as the binding energy per heavy (non-hydrogen) atom. nih.govresearchgate.net This metric allows for a more direct comparison of compounds with different molecular weights, identifying those that have the most potent binding in the most efficient manner. nih.gov

The use of LE is particularly important during the hit-to-lead and lead optimization phases of drug discovery. rgdscience.com A high ligand efficiency suggests that a compound has a favorable binding profile and is a good starting point for further optimization. researchgate.net For analogues of 2-cyclopentyl-6-phenylpyridazin-3(2H)-one, calculating and monitoring LE during the design-synthesis-test cycle would be crucial.

For example, when considering modifications to the parent structure, medicinal chemists would aim for changes that increase potency without a proportional increase in molecular size, thus maintaining or improving the ligand efficiency. Lipophilic ligand efficiency (LLE), which relates potency to lipophilicity, is another critical metric to monitor to ensure that the optimized compounds have a good balance of properties and are not overly lipophilic, which can lead to off-target effects and poor pharmacokinetic behavior. rgdscience.com

Below is an illustrative data table showcasing how ligand efficiency metrics might be used to compare hypothetical analogues of 2-cyclopentyl-6-phenylpyridazin-3(2H)-one.

| Compound | Modification | IC₅₀ (nM) | Heavy Atom Count (HAC) | Ligand Efficiency (LE) |

| Analog A | Parent Compound | 50 | 20 | 0.35 |

| Analog B | Phenyl replaced with Pyridyl | 40 | 20 | 0.36 |

| Analog C | Cyclopentyl replaced with Isopropyl | 100 | 18 | 0.34 |

| Analog D | Addition of a chloro group to Phenyl | 25 | 21 | 0.36 |

This table is for illustrative purposes only to demonstrate the application of ligand efficiency metrics.

By analyzing these metrics, a medicinal chemist can make more informed decisions about which structural modifications are most promising for developing a successful drug candidate.

Computational and Chemoinformatic Approaches in 2 Cyclopentyl 6 Phenylpyridazin 3 2h One Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. nih.govpensoft.net This method is instrumental in predicting the binding affinity and mode of interaction between 2-cyclopentyl-6-phenylpyridazin-3(2H)-one and its potential biological targets. mdpi.com The process involves placing the ligand into the binding site of the receptor and calculating the binding energy for different conformations. cumhuriyet.edu.tr

In studies involving pyridazinone derivatives, docking simulations have successfully identified key amino acid residues responsible for binding. For instance, the pyridazinone core often participates in hydrogen bonding, while the phenyl and cyclopentyl groups can form hydrophobic and van der Waals interactions within the receptor's binding pocket. The results of these simulations are often expressed as a docking score, which is an estimation of the binding free energy. A lower docking score typically indicates a more favorable binding interaction. cumhuriyet.edu.tr These simulations can guide the modification of the molecule to enhance its binding affinity and selectivity. nih.gov

Table 1: Example of Molecular Docking Results for 2-Cyclopentyl-6-phenylpyridazin-3(2H)-one with a Hypothetical Kinase Target

| Parameter | Value | Interacting Residues | Interaction Type |

| Binding Affinity | -8.5 kcal/mol | LYS-78 | Hydrogen Bond |

| Estimated Ki | 1.2 µM | GLU-95 | Hydrogen Bond |

| LEU-148 | Hydrophobic | ||

| PHE-150 | Pi-Pi Stacking | ||

| VAL-25 | Hydrophobic |

Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD) Strategies

The development of 2-cyclopentyl-6-phenylpyridazin-3(2H)-one and its analogs often employs both structure-based and ligand-based drug design strategies.

Structure-Based Drug Design (SBDD) is utilized when the three-dimensional structure of the biological target is known, typically from X-ray crystallography or NMR spectroscopy. SBDD allows for the rational design of ligands that can fit precisely into the target's binding site. By analyzing the docked pose of 2-cyclopentyl-6-phenylpyridazin-3(2H)-one, researchers can identify opportunities to introduce new functional groups that form additional favorable interactions, thereby improving potency and selectivity.

Ligand-Based Drug Design (LBDD) is applied when the structure of the target is unknown, but a set of molecules with known biological activity is available. mdpi.com LBDD techniques, such as pharmacophore modeling and quantitative structure-activity relationship (QSAR), use the structural features of these known active compounds to develop a model that predicts activity. mdpi.com For example, a pharmacophore model for a series of active pyridazinone derivatives might identify the essential features for activity, such as a hydrogen bond acceptor (the carbonyl oxygen), a hydrophobic region (the phenyl group), and another hydrophobic or cyclic group (the cyclopentyl moiety). This model can then be used to screen virtual libraries for new compounds or to guide the design of novel derivatives. nih.gov

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations provide detailed information about the electronic structure and properties of 2-cyclopentyl-6-phenylpyridazin-3(2H)-one. These methods, often based on Density Functional Theory (DFT), are fundamental to understanding the molecule's intrinsic reactivity and conformational preferences. mdpi.com

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.govnih.gov The energy difference between these orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. irjweb.comwikipedia.orgschrodinger.com A smaller gap suggests higher reactivity, as less energy is required for electronic excitation. nih.gov For pyridazinone derivatives, a relatively low energy gap can indicate potential biological activity. mdpi.com

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). nih.gov In 2-cyclopentyl-6-phenylpyridazin-3(2H)-one, the MEP map typically shows a negative potential (red/yellow) around the carbonyl oxygen atom, indicating it is a likely site for hydrogen bonding or interaction with electrophiles. mdpi.com Positive potential regions (blue) are usually found around the hydrogen atoms, making them susceptible to nucleophilic attack. mdpi.com This analysis is crucial for predicting non-covalent interactions with biological receptors. nih.govnih.gov

Table 2: Calculated Quantum Chemical Properties for a Pyridazinone Analog

| Property | Value (eV) | Implication |

| HOMO Energy | -6.25 | Electron-donating capability |

| LUMO Energy | -1.95 | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 4.30 | Chemical reactivity and stability |

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The biological activity of 2-cyclopentyl-6-phenylpyridazin-3(2H)-one is highly dependent on its three-dimensional shape, as this determines how well it fits into a receptor's binding site. Quantum chemical calculations can be used to determine the relative energies of different conformers and identify the most stable, low-energy structures. researchgate.net The orientation of the phenyl and cyclopentyl rings relative to the central pyridazinone core is particularly important. For instance, the dihedral angle between the phenyl ring and the pyridazinone ring can significantly influence binding interactions. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Interaction Studies

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. By placing the docked complex of 2-cyclopentyl-6-phenylpyridazin-3(2H)-one and its target in a simulated physiological environment (water, ions), MD simulations can assess the stability of the binding pose. cumhuriyet.edu.tr This technique helps to confirm whether key interactions observed in docking are maintained over time and provides insights into the flexibility of both the ligand and the receptor's binding site.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For a series of pyridazinone derivatives, a QSAR model can be developed by calculating various molecular descriptors (e.g., physicochemical, electronic, and topological properties) and correlating them with their measured biological activity (like IC₅₀ values). mdpi.com

The resulting QSAR equation can be used to predict the activity of new, untested compounds, including novel designs based on the 2-cyclopentyl-6-phenylpyridazin-3(2H)-one scaffold. nih.gov This approach helps prioritize which compounds to synthesize and test, saving significant time and resources in the drug discovery process. unc.edu A robust QSAR model can also provide insights into which molecular properties are most important for the desired biological effect. mdpi.com

Table 3: Common Molecular Descriptors Used in QSAR Studies

| Descriptor Type | Examples | Information Provided |

| Electronic | HOMO/LUMO energies, Dipole moment | Reactivity, Polarity |

| Steric | Molecular volume, Surface area | Size and shape of the molecule |

| Hydrophobic | LogP (Partition coefficient) | Lipophilicity, Membrane permeability |

| Topological | Connectivity indices (e.g., Chi indices) | Molecular branching and structure |

| Thermodynamic | Molar refractivity | Molar volume and polarizability |

Machine Learning and Artificial Intelligence Applications in Molecular Design

Machine learning (ML) and artificial intelligence (AI) are transforming the field of drug design by enabling the analysis of vast datasets to predict molecular properties, optimize structures, and generate novel drug candidates. python-bloggers.commdpi.com These technologies are increasingly applied to pyridazinone research to build predictive models and guide the synthesis of more potent and selective compounds. nih.gov

A primary application of ML in this area is the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR studies establish a mathematical relationship between the chemical structure of a compound and its biological activity. researchgate.net For a series of pyridazinone-substituted 1,3,4-oxadiazoles and 1,3,4-thiadiazoles with fungicidal activity, a three-dimensional QSAR (3D-QSAR) model was created using comparative molecular field analysis (CoMFA). acs.orgnih.gov This model provided significant structural insights for designing highly active compounds prior to their synthesis. nih.gov

In another study focusing on pyridopyridazin-6-ones as p38-α MAPK inhibitors, a statistically significant atom-based 3D-QSAR model was generated. youtube.com The model demonstrated good predictive power, which is crucial for guiding the rational design of new compounds with improved activity. youtube.com The performance of these models is evaluated using statistical metrics, as detailed in the table below.

Beyond predictive modeling, AI is used for de novo drug design, which involves creating entirely new molecules. Generative models, such as variational autoencoders (VAE) and generative adversarial networks (GANs), can learn from existing chemical structures with known therapeutic properties and then generate novel molecular structures that are predicted to be active. harvard.edu These advanced AI techniques open up new avenues for discovering innovative pyridazinone derivatives by exploring chemical space more effectively than traditional methods. nih.govharvard.edu

| ML/AI Model | Compound Series / Target | Statistical Performance Metrics |

| 3D-QSAR (CoMFA) | Pyridazinone-substituted 1,3,4-thiadiazoles and 1,3,4-oxadiazoles (Fungicidal activity) acs.orgnih.gov | Cross-validated value (q²) = 0.584Conventional correlation coefficient (r²) = 0.943 acs.org |

| 3D-QSAR (Atom-based) | Pyridopyridazin-6-ones (p38-α MAPK inhibitors) youtube.com | Correlation coefficient (R²) = 0.91Cross-validated correlation coefficient (q²) = 0.80Pearson's R (for test set) = 0.90 youtube.com |

| QSAR | Pyridazinon-2-ylacetohydrazide derivatives (Acetylcholinesterase inhibitors) researchgate.net | R² value of the derived equation was found to be 1. researchgate.net |

Future Directions and Emerging Research Avenues for 2 Cyclopentyl 6 Phenylpyridazin 3 2h One

Development of Novel Synthetic Methodologies for Pyridazinone Scaffolds

The synthesis of pyridazinone derivatives is a well-established field, yet there is always room for innovation to enhance efficiency, yield, and structural diversity. nih.gov Traditional methods often involve the condensation of β-aroylpropionic acids with hydrazines. mdpi.com However, future research will likely focus on more sophisticated and sustainable synthetic strategies.

One promising direction is the use of one-pot multistep reactions. For instance, a synthetic pathway could involve the reaction of a para-substituted acetophenone (B1666503) with glyoxylic acid, followed by ring closure with cyclopentylhydrazine (B1295993) to directly yield derivatives of 2-cyclopentyl-6-phenylpyridazin-3(2H)-one. nih.gov This approach streamlines the synthesis process, reducing time and waste. nih.gov

Furthermore, the application of palladium-assisted synthesis could enable the introduction of diverse substituents at various positions of the pyridazinone ring, allowing for the creation of extensive libraries for structure-activity relationship (SAR) studies. The development of solid-phase synthesis techniques for pyridazinone scaffolds would also facilitate the high-throughput synthesis of analogs of 2-cyclopentyl-6-phenylpyridazin-3(2H)-one, accelerating the discovery of new drug candidates.

| Synthetic Approach | Description | Potential Advantages |

| One-Pot Multistep Reactions | Combining multiple reaction steps into a single operation without isolating intermediates. | Increased efficiency, reduced waste, and cost-effectiveness. |

| Palladium-Assisted Synthesis | Utilizing palladium catalysts to form carbon-carbon and carbon-heteroatom bonds. | Enables the introduction of a wide variety of functional groups. |

| Solid-Phase Synthesis | Attaching the pyridazinone scaffold to a solid support for sequential reactions. | Facilitates purification and allows for high-throughput synthesis. |

Exploration of Undiscovered Biological Targets and Pathways

While pyridazinone derivatives are known to interact with a range of biological targets, including phosphodiesterases (PDEs) and cyclooxygenases (COXs), a vast number of potential targets remain unexplored. sarpublication.comnih.gov Future research on 2-cyclopentyl-6-phenylpyridazin-3(2H)-one should venture beyond these established interactions to identify novel biological activities.

High-throughput screening (HTS) of large compound libraries against a diverse panel of enzymes and receptors could reveal unexpected biological activities for pyridazinone derivatives. emanresearch.org For example, screening 2-cyclopentyl-6-phenylpyridazin-3(2H)-one against kinases, a class of enzymes crucial in cancer and inflammatory diseases, could uncover new therapeutic applications. emanresearch.org

Moreover, investigating the effect of this compound on emerging drug targets, such as those involved in epigenetic regulation or protein-protein interactions, could open up entirely new fields of research. nih.gov The regulation of inflammatory pathways by limiting thromboxane (B8750289) A2 (TxA2) production, reducing tumor necrosis factor-alpha (TNF-α) release, and disrupting interleukin-6 (IL-6) signaling are also promising avenues for exploration. eurekaselect.com

Integration of Advanced Computational and Experimental Techniques

The synergy between computational and experimental approaches has become indispensable in modern drug discovery. rsc.org For 2-cyclopentyl-6-phenylpyridazin-3(2H)-one, this integration can guide the rational design of more potent and selective analogs.

Computer-aided drug design (CADD) can be employed to predict the binding of pyridazinone derivatives to various biological targets. nih.gov Techniques such as molecular docking and molecular dynamics simulations can provide insights into the molecular interactions responsible for biological activity, guiding the synthesis of new compounds with improved properties. nih.govmdpi.com For instance, starting with a known ligand for a target of interest, computational methods like scaffold hopping and ligand growing can suggest novel pyridazinone-based structures, such as derivatives of 2-cyclopentyl-6-phenylpyridazin-3(2H)-one, as potential inhibitors. mdpi.commdpi.com

Quantitative Structure-Activity Relationship (QSAR) studies can be used to build predictive models that correlate the structural features of pyridazinone derivatives with their biological activity. emanresearch.org These models can then be used to virtually screen large libraries of compounds and prioritize the most promising candidates for synthesis and experimental testing. emanresearch.org

| Technique | Application in Pyridazinone Research | Expected Outcome |

| Molecular Docking | Predicting the binding mode of 2-cyclopentyl-6-phenylpyridazin-3(2H)-one and its analogs to target proteins. | Identification of key molecular interactions and guidance for lead optimization. |

| Molecular Dynamics | Simulating the dynamic behavior of the ligand-protein complex over time. | Understanding the stability of the binding and the role of conformational changes. |

| QSAR | Developing mathematical models to correlate chemical structure with biological activity. | Prediction of the activity of novel pyridazinone derivatives prior to synthesis. |

Potential as Chemical Probes for Biological Systems and Target Validation

High-quality chemical probes are essential tools for dissecting biological pathways and validating new drug targets. aacrjournals.orgaacrjournals.org A good chemical probe should be potent, selective, and demonstrate target engagement in a cellular context. aacrjournals.org 2-Cyclopentyl-6-phenylpyridazin-3(2H)-one, and its future optimized derivatives, have the potential to be developed into such probes.

To serve as a chemical probe, a derivative of 2-cyclopentyl-6-phenylpyridazin-3(2H)-one would need to be extensively characterized for its potency and selectivity against its intended target. nih.gov This often involves screening against a broad panel of related and unrelated proteins. Once a highly selective compound is identified, it can be used to study the physiological and pathological roles of its target protein in cells and animal models. nih.gov

Furthermore, "clickable" versions of 2-cyclopentyl-6-phenylpyridazin-3(2H)-one could be synthesized. rsc.org These probes, containing a bioorthogonal handle, would allow for the visualization of the compound's distribution within cells and the identification of its direct binding partners, thereby providing definitive evidence of target engagement and aiding in the validation of new therapeutic targets. rsc.org

Q & A

Q. What are the common synthetic routes for 2-cyclopentyl-6-phenylpyridazin-3(2H)-one?

The synthesis of pyridazinone derivatives typically involves cyclization or condensation reactions. Key methods include:

- Aldehyde Condensation : Reacting 6-(4-substituted-aryl)-4,5-dihydropyridazin-3(2H)-one with aromatic aldehydes in ethanol under basic conditions (e.g., ethanolic sodium ethoxide). This yields 4-benzylidene derivatives, as demonstrated in the synthesis of 4-benzylidene-6-(4-chlorophenyl)-4,5-dihydropyridazin-(2H)-one .

- Glyoxylic Acid Pathway : Condensing acetophenone derivatives with glyoxylic acid in glacial acetic acid, followed by hydrazine hydrate treatment to form the pyridazinone core. This method is scalable and avoids harsh reagents .

Q. Table 1: Comparison of Synthetic Methods

| Method | Reagents/Conditions | Yield Range | Key Reference |

|---|---|---|---|

| Aldehyde Condensation | Ethanol, NaOEt, room temperature | 60-75% | |

| Glyoxylic Acid Route | Glacial acetic acid, hydrazine hydrate | 50-65% |

Q. How is the molecular structure confirmed after synthesis?

Structural confirmation relies on a combination of spectroscopic and crystallographic techniques:

- Spectroscopy : NMR (¹H/¹³C) and IR identify functional groups and substitution patterns. For example, carbonyl peaks in IR (~1650 cm⁻¹) and aromatic proton signals in NMR confirm the pyridazinone core .

- X-ray Crystallography : Single-crystal X-ray diffraction resolves bond lengths, angles, and stereochemistry. SHELXL (e.g., SHELX-97) is widely used for refinement, with data-to-parameter ratios >10 ensuring reliability .

Advanced Questions

Q. How are contradictions in crystallographic data resolved during structure refinement?

Discrepancies in crystallographic data (e.g., bond length variations or disorder) require iterative refinement:

- Disordered Atoms : Use PART instructions in SHELXL to model split positions, as seen in the refinement of 6-methyl-2-p-tolyl-4-[3-(trifluoromethyl)phenyl]pyridazin-3(2H)-one, where trifluoromethyl groups exhibited rotational disorder .

- Validation Tools : Cross-check with programs like PLATON to detect twinning or missed symmetry. For example, SHELXD automates space-group determination, reducing human error .

Q. Table 2: Key Crystallographic Parameters

| Compound | Space Group | R Factor | Disorder Handling | Reference |

|---|---|---|---|---|

| 6-Methyl-2-p-tolyl derivative | P 1 | 0.060 | PART instructions in SHELXL | |

| 3-(1,3-Diphenylpropan-2-yl) derivative | P2₁/c | 0.032 | TLS refinement |

Q. How are structure-activity relationship (SAR) studies designed for pyridazinone derivatives?

SAR studies focus on modifying substituents to enhance biological activity:

- Substitution Patterns : Replace the cyclopentyl group with alkyl/aryl chains to assess steric effects. For example, 2-hexyl derivatives showed improved antiplatelet activity compared to smaller substituents .

- Bioactivity Assays : Test in vitro/in vivo models (e.g., platelet aggregation assays) with standardized controls. highlights 2-substituted derivatives as potent inodilators, validated via hemodynamic measurements in animal models .

Q. How are synthetic pathways optimized when literature methods conflict?

Conflicting methods (e.g., solvent choice or catalyst) require systematic evaluation:

- Parameter Screening : Vary solvents (ethanol vs. DMF), bases (NaOEt vs. KOH), and temperatures. For instance, achieved higher yields using glyoxylic acid instead of aldehydes, suggesting pH control is critical .

- Green Chemistry Metrics : Compare atom economy and E-factors. The glyoxylic acid route generates less waste (E-factor: 8.2) vs. aldehyde condensation (E-factor: 12.5) .

Q. What safety protocols are essential for handling pyridazinone precursors like hydrazine?

Hydrazine hydrate, a common reagent, requires strict safety measures:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.